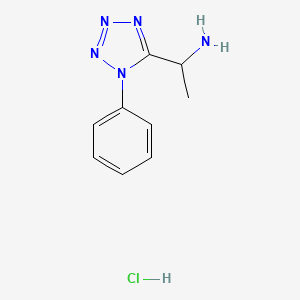

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes .

準備方法

The synthesis of 1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol in the presence of [Me2NCHSEt]+ BF4−, leading to the formation of 1-phenyl-1(H)-tetrazol-5-yl sulfides . Another approach utilizes click chemistry, which is an efficient and eco-friendly method for synthesizing tetrazole derivatives . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.

化学反応の分析

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic materials . For example, the compound can react with acidic chlorides and anhydrides to form new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of coordination polymers and organolanthanide complexes . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, and anti-inflammatory activities . The compound’s ability to stabilize negative charges and interact with biological receptors makes it valuable in drug development and biochemical research . Additionally, it has applications in material science, such as corrosion inhibition and photography .

作用機序

The mechanism of action of 1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. Tetrazoles act as nonclassical bioisosteres of carboxylic acids, allowing them to mimic the biological activity of carboxylic acids . The planar structure of tetrazoles facilitates receptor-ligand interactions by stabilizing electrostatic repulsion through electron delocalization . This property enhances the compound’s ability to penetrate cell membranes and exert its effects on target molecules.

類似化合物との比較

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 5-phenyl-1H-tetrazole . These compounds share similar structural features and biological activities but may differ in their specific applications and reactivity. For example, 5-phenyltetrazole is used in the synthesis of organolanthanide complexes and as a corrosion inhibitor . The unique properties of this compound, such as its ability to form stable coordination polymers, distinguish it from other tetrazole derivatives.

生物活性

Overview

1-(1-Phenyltetrazol-5-yl)ethanamine;hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H11ClN6

- Molecular Weight : 220.31 g/mol

- IUPAC Name : 1-(1-Phenyltetrazol-5-yl)ethanamine hydrochloride

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The tetrazole ring structure is known to facilitate binding to specific proteins, which may lead to modulation of signaling pathways associated with various diseases.

Antiallergic Activity

Research has indicated that derivatives of tetrazole compounds exhibit antiallergic properties. For instance, studies on related tetrazole derivatives have shown efficacy in the rat passive cutaneous anaphylaxis (PCA) test, suggesting potential applications in treating asthma and other allergic conditions .

Antimicrobial Properties

Some tetrazole derivatives demonstrate antimicrobial activity. A study synthesized several new compounds based on the tetrazole structure and evaluated their effectiveness against various microorganisms. The results indicated that certain derivatives could inhibit microbial growth, making them candidates for further investigation in infectious disease treatment .

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are enzymes implicated in tissue remodeling and various pathological conditions, including cancer and arthritis. Compounds similar to 1-(1-Phenyltetrazol-5-yl)ethanamine have been explored for their ability to inhibit MMPs, suggesting a potential role in managing diseases characterized by excessive tissue degradation .

Study on Antiallergic Agents

A notable study focused on synthesizing 3-(1H-tetrazol-5-yl)chromones, which demonstrated significant antiallergic activity in animal models. The findings suggest that compounds containing the tetrazole moiety could be beneficial in developing new antiallergic therapies .

Synthesis and Bioactivity Analysis

A series of novel compounds derived from 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl derivatives were synthesized and characterized. These compounds exhibited various biological activities, including inhibition of protein tyrosine phosphatase 1B (PTP1B), which is relevant for metabolic disorders like diabetes .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-(1-phenyltetrazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXRXTXZRAUMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。